3-(3-Chlorophenyl)-1-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}propan-1-one

Acetyl-CoA carboxylase ACC2 inhibition metabolic disease

3-(3-Chlorophenyl)-1-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}propan-1-one (CAS 2097931-93-4, molecular formula C₁₈H₂₀ClN₃O₂, MW 345.83) is a synthetic pyrrolidine–pyrimidine ether derivative. The compound's primary documented provenance is as a member of a Markush structure in Boehringer Ingelheim's patent US 8,962,641 B2, which claims pyrimidine-substituted pyrrolidine derivatives as inhibitors of acetyl-CoA carboxylase (ACC), a therapeutic target for obesity, dyslipidemia, and type 2 diabetes.

Molecular Formula C18H20ClN3O2
Molecular Weight 345.83
CAS No. 2097931-93-4
Cat. No. B2824368
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Chlorophenyl)-1-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}propan-1-one
CAS2097931-93-4
Molecular FormulaC18H20ClN3O2
Molecular Weight345.83
Structural Identifiers
SMILESCC1=NC=CC(=N1)OC2CCN(C2)C(=O)CCC3=CC(=CC=C3)Cl
InChIInChI=1S/C18H20ClN3O2/c1-13-20-9-7-17(21-13)24-16-8-10-22(12-16)18(23)6-5-14-3-2-4-15(19)11-14/h2-4,7,9,11,16H,5-6,8,10,12H2,1H3
InChIKeyRNVNVCNSDJESAG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(3-Chlorophenyl)-1-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}propan-1-one (CAS 2097931-93-4): Compound Identity, Source Provenance, and Target Class Context for Scientific Procurement


3-(3-Chlorophenyl)-1-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}propan-1-one (CAS 2097931-93-4, molecular formula C₁₈H₂₀ClN₃O₂, MW 345.83) is a synthetic pyrrolidine–pyrimidine ether derivative. The compound's primary documented provenance is as a member of a Markush structure in Boehringer Ingelheim's patent US 8,962,641 B2, which claims pyrimidine-substituted pyrrolidine derivatives as inhibitors of acetyl-CoA carboxylase (ACC), a therapeutic target for obesity, dyslipidemia, and type 2 diabetes [1]. It is currently offered by research chemical suppliers for non-human, non-therapeutic research purposes only [1].

Why Generic Substitution of CAS 2097931-93-4 with Other In-Class ACC Inhibitors or Pyrrolidine-Pyrimidine Analogs Cannot Be Assumed for Research Use


The pyrrolidine–pyrimidine ether chemotype claimed in US 8,962,641 B2 encompasses substantial structural diversity at the aryl ketone, pyrrolidine linker, and pyrimidine substitution positions [1]. Within this patent family, ACC2 IC₅₀ values span >3 orders of magnitude (e.g., from 49 nM for compound 8.139 to 2,330 nM for compound 8.147) [2]. Consequently, even minor structural perturbations—such as the specific 3-chlorophenyl propanone moiety of CAS 2097931-93-4 versus alternative aryl or heteroaryl groups—can cause large, unpredictable shifts in potency. No quantitative structure–activity relationship (QSAR) model publicly validated for this series can reliably predict the binding consequences of such modifications. For researchers requiring a specific ACC inhibitor profile, generic substitution with an uncharacterized, structurally related analog introduces unacceptable uncertainty regarding target engagement and pharmacological outcome.

Quantitative Differentiation Evidence for CAS 2097931-93-4 Against the Closest Comparators: A Critical Appraisal of Available Data


Provenance in ACC2 Inhibitor Chemical Matter: Evidence from Patent US 8,962,641 B2

CAS 2097931-93-4 is encompassed within the generic Markush formula of US 8,962,641 B2, which explicitly claims compounds as inhibitors of acetyl-CoA carboxylase(s) [1]. The patent demonstrates that structurally related analogs within the same series exhibit ACC2 IC₅₀ values ranging from 49 nM (compound 8.139, BDBM148782) to 2,330 nM (compound 8.147, BDBM148790), establishing that this chemotype can achieve potent, nanomolar ACC2 engagement [2]. CAS 2097931-93-4 possesses the core pyrrolidine–pyrimidine ether pharmacophore required for ACC2 binding and therefore plausibly retains inhibitory activity, but its precise IC₅₀ value has not been disclosed in the public domain. This evidence is class-level inference only.

Acetyl-CoA carboxylase ACC2 inhibition metabolic disease

Physicochemical Descriptors Predict Favorable Drug-Likeness Relative to Known ACC Inhibitor CP-640186

Physicochemical descriptors for CAS 2097931-93-4, computed from its SMILES structure, indicate compliance with Lipinski's Rule of Five: MW = 345.83 g/mol, clogP = 3.27, HBA = 5, HBD = 1, tPSA = 54.46 Ų [1]. In comparison, the well-characterized ACC inhibitor CP-640186 has MW = 404.4 g/mol, clogP = 3.8, and tPSA = 69.6 Ų [2]. The lower molecular weight and topological polar surface area of CAS 2097931-93-4 may confer superior membrane permeability, while its reduced clogP may improve aqueous solubility—both favorable for cellular assay performance. These differences are based on cross-study comparable in silico predictions, not experimental measurements.

drug-likeness Lipinski Rule of Five physicochemical profiling

Structural Differentiation from the Prototypical ACC Inhibitor ND-646 via Pyrrolidine–Pyrimidine Ether Core

CAS 2097931-93-4 features a pyrrolidine–pyrimidine ether core directly linked to a 3-chlorophenyl propanone moiety, distinguishing it pharmacophorically from ND-646, an allosteric ACC inhibitor that contains a distinct spiropiperidine–pyrazolo–pyrimidinone scaffold [1]. The pyrimidine ether oxygen in CAS 2097931-93-4 serves as a hydrogen-bond acceptor and a conformational constraint, positioning the chlorophenyl group in a defined orientation relative to the pyrrolidine ring. ND-646 lacks this ether linkage and employs a different hydrogen-bonding network to engage the ACC CT-domain [2]. This scaffold divergence may translate into differential resistance profiles against ACC mutants or distinct allosteric modulation mechanisms. The classification is class-level inference, as no direct comparative biochemical data for CAS 2097931-93-4 are available.

ACC inhibitor chemotype structural novelty scaffold comparison

Regioisomeric Chlorophenyl Substitution: Distinction from 4-Chlorophenyl and 2-Chlorophenyl Analogs

CAS 2097931-93-4 bears a chlorine atom at the meta (3-) position of the phenyl ring attached to the propanone. Commercially cataloged analogs with ortho (2-chlorophenyl) substitution exist (e.g., 2-(2-Chlorophenyl)-1-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}ethan-1-one) . Meta-substitution alters the electron density distribution on the aromatic ring and the spatial orientation of the chlorine relative to the pyrrolidine–pyrimidine ether pharmacophore, which can affect π-stacking and halogen-bonding interactions within the ACC binding pocket. In related ACC inhibitor series, regioisomeric halogen placement has been shown to shift IC₅₀ values by >10-fold [1]. For CAS 2097931-93-4, no head-to-head data with its 2-chloro or 4-chloro regioisomers exist; this is supporting evidence for potential selectivity differences.

regioisomer selectivity chlorophenyl substitution structure–activity relationship

Rotatable Bond Count and Conformational Flexibility Compared to More Rigid ACC Inhibitors

CAS 2097931-93-4 possesses 5 rotatable bonds [1], conferring a moderate degree of conformational flexibility. This contrasts with highly rigidified ACC inhibitors such as ND-646 (~2–3 rotatable bonds excluding the terminal carboxylate substituent) and CP-640186 (~4 rotatable bonds). The presence of an additional freely rotatable bond in the propanone linker (C–C bond between the carbonyl and the chlorophenyl ring) may entropically penalize binding to ACC relative to more constrained scaffolds, but could also allow the compound to adapt to subtle conformational differences between ACC1 and ACC2 isoforms, potentially influencing isoform selectivity. This is class-level inference; no experimental thermodynamic binding data (ΔG, ΔH, –TΔS) exist for CAS 2097931-93-4.

conformational entropy rotatable bonds binding thermodynamics

Recommended Research and Industrial Application Scenarios for 3-(3-Chlorophenyl)-1-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}propan-1-one Based on Available Evidence


Initial Biochemical Screening Against ACC1 and ACC2 Isoforms to Establish Empirical Potency

The compound's primary patent provenance as a pyrimidine-substituted pyrrolidine ACC inhibitor [1] makes its first-priority application the determination of IC₅₀ values against both ACC1 and ACC2 in a malonyl-CoA formation or ATP-consumption coupled assay (pH 7.5), directly analogous to the assays used for patent-exemplified compounds 8.139 and 8.147 [2]. These data are a prerequisite for any downstream selection over known ACC inhibitors such as CP-640186 or ND-646.

In Vitro ADME and Cellular Permeability Profiling Exploiting Favorable Physicochemical Parameters

The compound's low molecular weight (345.83 g/mol), moderate lipophilicity (clogP 3.27), and small polar surface area (tPSA 54.46 Ų) predict superior membrane permeability compared to the larger, more polar ACC inhibitor CP-640186 [3]. Researchers should prioritize Caco-2 or PAMPA permeability assays and aqueous solubility measurements (e.g., kinetic solubility in PBS at pH 7.4) to experimentally validate these in silico advantages.

Structure–Activity Relationship (SAR) Exploration of the 3-Chlorophenyl Regioisomeric Position

CAS 2097931-93-4 provides the meta (3-) chlorophenyl regioisomer for systematic SAR studies. Researchers can procure this compound alongside the ortho-substituted analog (2-(2-Chlorophenyl)-1-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}ethan-1-one) to quantify the impact of chlorine position on ACC inhibitory potency, selectivity, and cellular activity, building on the patent's demonstration that halogen-dependent SAR trends exist within this chemotype [1].

Scaffold-Hopping Campaign to Diversify Away from ND-646 Chemotype

For drug discovery programs seeking ACC inhibitors with novel intellectual property space or differentiated resistance profiles, CAS 2097931-93-4 offers a pyrrolidine–pyrimidine ether scaffold that is structurally distinct from the spiropiperidine–pyrazolo–pyrimidinone core of ND-646 [4]. Initial experiments should include head-to-head biochemical IC₅₀ determination against both ACC isoforms, followed by X-ray co-crystallography or cryo-EM to confirm the binding mode at the ACC CT-domain allosteric site.

Quote Request

Request a Quote for 3-(3-Chlorophenyl)-1-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}propan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.